
Ciclesonide 22S-Epimer
Vue d'ensemble
Description
The compound Ciclesonide 22S-Epimer is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ciclesonide 22S-Epimer involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ciclesonide 22S-Epimer: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
Pharmacological Properties
Ciclesonide is a prodrug that requires enzymatic conversion to its active metabolite, desisobutyryl-ciclesonide (RM1), to exert its therapeutic effects. The pharmacological activity of ciclesonide is attributed to its ability to bind to glucocorticoid receptors after conversion, leading to anti-inflammatory effects in respiratory tissues.
Clinical Efficacy
Ciclesonide has been demonstrated to be effective in managing asthma symptoms and improving lung function in various clinical studies.
Asthma Management
- Efficacy Trials : Placebo-controlled trials have shown that ciclesonide significantly reduces airway hyperresponsiveness and improves asthma control metrics such as FEV1 (Forced Expiratory Volume in 1 second) .
- Dosage and Administration : Studies indicate that ciclesonide can be administered either in the morning or evening without significant differences in efficacy, allowing for flexible treatment regimens based on patient preference .
Case Studies
- A randomized trial involving patients with persistent asthma showed that treatment with ciclesonide led to a notable increase in symptom-free days and a reduction in the use of rescue medications .
- Another study highlighted that patients previously treated with other inhaled corticosteroids experienced improved symptom control when switched to ciclesonide .
Comparative Analysis of Epimers
The pharmacokinetics and pharmacodynamics of the 22S-epimer compared to the 22R-epimer reveal significant differences:
Parameter | 22R-Epimer | 22S-Epimer |
---|---|---|
Receptor Affinity | High | Low |
Anti-inflammatory Activity | Strong | Weak |
Pharmacokinetics | Higher bioavailability | Lower bioavailability |
Clinical Efficacy | Effective for asthma | Limited therapeutic effect |
Research Findings
Recent studies have focused on understanding the differential effects of ciclesonide's epimers:
- Research indicates that the 22S-epimer may not contribute significantly to therapeutic outcomes due to its lower receptor binding affinity and reduced anti-inflammatory action .
- In vitro studies have shown that while ciclesonide effectively inhibits cytokine release from monocytes, the 22S-epimer does not exhibit similar potency .
Mécanisme D'action
The mechanism of action of Ciclesonide 22S-Epimer involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexbudesonide: A compound with a similar pentacyclic structure and hydroxyl groups.
Viguilenin: Another compound with a related framework and functional groups.
Uniqueness
Ciclesonide 22S-Epimer: stands out due to its unique combination of stereochemistry, functional groups, and potential applications. Its distinct structure allows for specific interactions and reactions that may not be possible with other similar compounds.
Activité Biologique
Ciclesonide, a novel inhaled corticosteroid, has gained attention for its therapeutic efficacy in respiratory conditions such as asthma and allergic rhinitis. It exists as two diastereoisomers: the 22R-epimer and the 22S-epimer. This article focuses on the biological activity of the 22S-epimer, discussing its receptor binding affinity, pharmacokinetics, and clinical implications based on diverse research findings.
Ciclesonide is a prodrug that is metabolized in the lungs to its active form, desisobutyryl-ciclesonide (des-CIC). The 22S-epimer has distinct pharmacological properties compared to its 22R counterpart. The binding affinity of ciclesonide to the glucocorticoid receptor is significantly lower for the 22S-epimer than for the 22R-epimer. Specifically, studies indicate that the 22S-epimer exhibits approximately one-fourth the activity of the 22R-epimer in terms of receptor binding and anti-inflammatory effects .
Table 1: Comparison of Biological Activity between Ciclesonide Epimers
Property | 22R-Epimer | 22S-Epimer |
---|---|---|
Glucocorticoid Receptor Affinity | High (~1212) | Low (~300) |
Relative Potency | More potent | Less potent |
Metabolite | des-CIC | des-CIC |
Clinical Use | Approved | Not used clinically |
Pharmacokinetics
The pharmacokinetic profile of ciclesonide is characterized by low systemic absorption and high plasma protein binding (approximately 99% ). The oral bioavailability of ciclesonide is less than 1% , which minimizes systemic side effects. The 22S-epimer , however, has shown a different pharmacokinetic behavior; studies indicate that it has a higher area under the curve (AUC) in plasma compared to the 22R-epimer, suggesting prolonged systemic exposure .
Table 2: Pharmacokinetic Properties of Ciclesonide
Parameter | Value |
---|---|
Oral Bioavailability | <1% |
Plasma Protein Binding | ~99% |
Metabolism | Hepatic |
Excretion | Feces (77.9%) |
Clinical Studies and Efficacy
Clinical trials have demonstrated that ciclesonide effectively improves pulmonary function and reduces asthma symptoms. However, most studies focus on the combined effects of both epimers rather than isolating the effects of the 22S-epimer alone. For instance, a study involving patients with persistent asthma showed significant improvements in forced expiratory volume (FEV1) and peak expiratory flow rates with ciclesonide treatment .
Case Study: Efficacy in Asthma Management
In a randomized controlled trial comparing ciclesonide with other inhaled corticosteroids, patients receiving ciclesonide reported similar or improved outcomes in symptom control and quality of life measures. Notably, patients treated with ciclesonide experienced fewer adverse effects related to adrenal suppression compared to those treated with other corticosteroids .
Propriétés
IUPAC Name |
[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29-,30-,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZNWIVRBCLON-MDMPFDFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@@H](O2)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141845-81-0 | |
Record name | Ciclesonide, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A6M4LVV4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.